![molecular formula C17H16N4O3S B2490029 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide CAS No. 1798525-02-6](/img/structure/B2490029.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multiple steps, including the formation of intermediate compounds, use of catalysts, and specific reaction conditions to achieve the desired product. For instance, compounds like 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide have been synthesized through a sequence of reactions characterized by elemental analysis, spectral characterization (FT-IR, NMR, MS, UV-visible spectra), and X-ray crystallography to confirm the structure (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using spectroscopic methods and X-ray crystallography. Such analyses reveal detailed information about the molecule's geometry, including bond lengths, angles, and conformation. The molecular structure is crucial for understanding the compound's reactivity and properties. The analysis might show, for example, the presence of intramolecular hydrogen bonds and π-π stacking interactions, contributing to the stability and reactivity of the compound (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with other chemical species, leading to the formation of new compounds. For example, 1,3-dipolar cycloaddition and rearrangement reactions are common for synthesizing novel benzamide derivatives (Liu et al., 2014). These reactions are typically catalyst-free and can proceed under mild conditions, indicating the compound's reactive nature and potential for further chemical transformations.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, provide insight into the compound's behavior in different environments and its suitability for various applications. The crystal structure, determined through X-ray diffraction, reveals the arrangement of molecules in the solid state and their interaction through hydrogen bonding and other non-covalent interactions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for further functionalization, are critical for the compound's applications. Studies on similar compounds reveal that they can undergo a range of chemical reactions, leading to a wide variety of products with potential applications in medicinal chemistry and material science (Liu et al., 2014).
科学的研究の応用
Antibacterial Agents
Research on similar compounds to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide indicates potential as antibacterial agents. For instance, a study designed and synthesized analogs displaying significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Crystal Structure Analysis
These compounds have also been explored for their crystal structures. A study on new pyrazole derivatives highlighted their molecular structures confirmed by single crystal X-ray diffraction method. This suggests potential applications in understanding molecular interactions and design (Kumara et al., 2017).
Antioxidant and α-Glucosidase Inhibitory Activities
Compounds containing pyrazole rings have been synthesized and characterized for their reactivity, including antioxidant and α-glucosidase inhibitory activities. These findings suggest potential therapeutic applications (Pillai et al., 2019).
Catalysis
Studies have also demonstrated the synthesis of similar compounds through catalyst-free methods, indicating potential applications in green chemistry and catalysis (Liu et al., 2014).
Diuretic Activity
Research on biphenyl benzothiazole-2-carboxamide derivatives, which are structurally similar, has shown promising diuretic activity, suggesting potential medical applications (Yar & Ansari, 2009).
Synthesis and Characterization
Further studies have focused on the synthesis and detailed characterization of these compounds, shedding light on their chemical properties and potential applications in various fields, including pharmaceuticals (Kumara et al., 2018).
Antimicrobial Activity
Compounds with pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity, indicating potential use in combating microbial infections (Abunada et al., 2008).
Metal-Induced Tautomerization
A study showed the transformation of similar molecules into their corresponding carbene tautomers by metal-induced reactions, suggesting applications in organic synthesis and material science (Ruiz & Perandones, 2009).
Antioxidant Activity
The synthesis of pyranopyrazoles and their evaluation for antioxidant activity indicate potential applications in the development of new antioxidant agents (Aliabadi & Mahmoodi, 2016).
Removal of Industrial Waste
The synthesis of novel nanoadsorbents based on similar compounds for the removal of heavy metals from industrial wastes highlights their potential application in environmental cleanup (Zargoosh et al., 2015).
特性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11-19-14(10-25-11)17(22)20-12-6-18-21(7-12)8-13-9-23-15-4-2-3-5-16(15)24-13/h2-7,10,13H,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOJIWYQLUIVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)
![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)

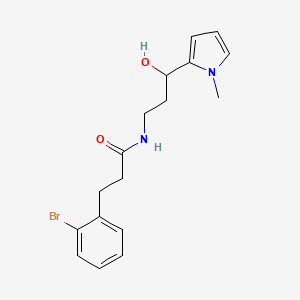
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)
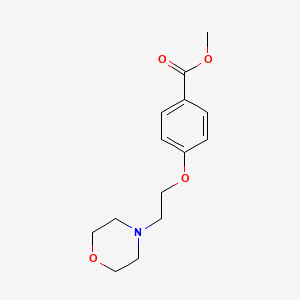
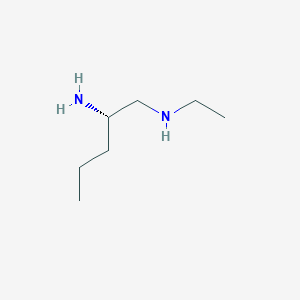
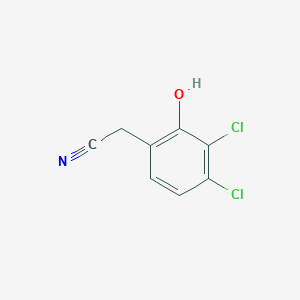
![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489962.png)
![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)
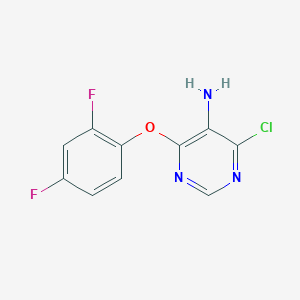
![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)